molecular formula C25H29F3N2O5 B2630447 3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 863001-75-6

3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2630447
CAS No.: 863001-75-6
M. Wt: 494.511
InChI Key: KHWCYYCPXDNPOK-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel that acts as the primary cold and menthol sensor in the peripheral nervous system, and its dysregulation is implicated in various pathological conditions. This compound demonstrates high efficacy in blocking cold-evoked and agonist-evoked (e.g., menthol, icilin) currents through TRPM8, making it an essential pharmacological tool for dissecting the channel's role in thermosensation and cold allodynia in models of neuropathic pain. Beyond pain research, TRPM8 has been identified in various cancer types, including prostate, breast, and pancreatic cancers, where it is thought to influence cell proliferation, migration, and survival. Consequently, this benzamide derivative provides significant research value in oncology for investigating TRPM8 as a potential therapeutic target, with studies suggesting that its inhibition can modulate cancer-relevant signaling pathways. Its mechanism of action involves direct interaction with the channel to stabilize it in a closed state, thereby preventing calcium influx and subsequent neuronal depolarization or intracellular signaling cascades in non-neuronal cells. Researchers utilize this compound to explore the complex physiology of TRPM8 in both normal and disease states, offering critical insights for the development of novel analgesic and anti-cancer strategies.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29F3N2O5/c1-4-33-20-13-17(14-21(34-5-2)23(20)35-6-3)24(32)30(16-29-12-8-11-22(29)31)19-10-7-9-18(15-19)25(26,27)28/h7,9-10,13-15H,4-6,8,11-12,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCYYCPXDNPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CN2CCCC2=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of specific kinases and enzymes involved in cancer progression and inflammation .
  • Antioxidant Properties : Some studies suggest that related benzamide derivatives exhibit antioxidant activities, which could mitigate oxidative stress in cells .
  • Modulation of Neurotransmitter Systems : Given its structural characteristics, it may interact with neurotransmitter receptors, influencing central nervous system (CNS) disorders .

Anticancer Activity

A study on related compounds has demonstrated that benzamide derivatives can inhibit RET kinase activity, a target in certain cancers. The compound's structural modifications may enhance its potency against cancer cell lines .

CompoundRET Kinase Inhibition (%)Cell Proliferation Inhibition (%)
I-88570
I-97560
Tested CompoundTBDTBD

Antioxidant Effects

The antioxidant capacity of similar thieno[2,3-c]pyrazole compounds was evaluated in a study involving fish erythrocytes exposed to toxic substances. The results indicated a significant reduction in cellular damage when treated with these compounds, suggesting potential protective effects against oxidative stress .

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Toxic Exposure40.3 ± 4.87
With Compound12 ± 1.03

Case Studies

  • Neuroprotective Effects : A case study explored the neuroprotective effects of benzamide derivatives in animal models of neurodegenerative diseases. The results showed improvement in cognitive functions and reduced neuronal loss .
  • Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of similar compounds in models of acute inflammation. The findings indicated a significant reduction in inflammatory markers, supporting the potential use of these compounds in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide exhibit significant anticancer properties. A study assessing a series of benzamide derivatives demonstrated that certain structural modifications could enhance their efficacy against various cancer cell lines. The trifluoromethyl group in particular has been linked to increased biological activity due to its electron-withdrawing nature, which can enhance the interaction with biological targets .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects. Research into related pyrrolidine derivatives has shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and providing neuroprotection against oxidative stress. This opens avenues for further exploration of 3,4,5-triethoxy derivatives in neuropharmacology .

Pesticide Development

The trifluoromethyl group is also significant in the development of novel pesticides. Compounds containing this moiety have demonstrated enhanced insecticidal and herbicidal activities. For instance, studies on trifluoromethylpyridine derivatives have shown their effectiveness against various plant pathogens, suggesting that similar structures could be utilized for creating effective agricultural chemicals .

Data Tables

Application Area Potential Benefits Relevant Studies
Medicinal ChemistryAnticancer properties[Study on benzamide derivatives]
NeuroprotectionProtection against neurodegeneration[Research on pyrrolidine derivatives]
Agricultural ScienceEnhanced pesticide efficacy[Studies on trifluoromethyl compounds]

Case Studies

  • Anticancer Efficacy : A study published in a peer-reviewed journal evaluated the anticancer activity of various benzamide derivatives. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than traditional chemotherapeutics, suggesting a promising lead for future drug development .
  • Neuroprotective Mechanism : Another investigation focused on the neuroprotective effects of pyrrolidine-containing compounds. The study found that these compounds could reduce neuronal apoptosis in vitro, indicating their potential as therapeutic agents for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide derivatives. Below is a detailed comparison of its key features against analogs identified in the evidence:

Substituent Variations on the Benzamide Core

  • 3,4,5-Trimethoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide () Molecular Formula: C₂₀H₂₂N₂O₅ Key Differences: Methoxy groups replace ethoxy substituents on the benzene ring, reducing steric bulk and lipophilicity. The trifluoromethylphenyl group is absent, and the pyrrolidinone is attached to a para-substituted phenyl ring. Impact: Lower molecular weight (370.405 vs. ~480–500 for the target compound) and altered pharmacokinetic properties due to reduced hydrophobicity.
  • 3,4,5-Triethoxy-N-[5-({[3-(Trifluoromethyl)Phenyl]Methyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]Benzamide () Molecular Formula: Not explicitly stated, but includes a thiadiazole ring. Key Differences: The benzamide is linked to a thiadiazole ring with a trifluoromethylphenylsulfanyl group instead of a pyrrolidinone-methyl group.

Trifluoromethylphenyl-Containing Analogs

  • N-{2-[3-(2-Chlorophenyl)-5-(2,5-Dimethoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-Oxoethyl}-N-(2-Methoxyethyl)-4-(Trifluoromethyl)Benzamide () Key Differences: Incorporates a dihydro-pyrazole ring and a 2-methoxyethyl group instead of the pyrrolidinone-methyl moiety. Impact: Increased molecular complexity and rigidity, which may enhance target selectivity but complicate synthesis .
  • Flutolanil (N-(3-(1-Methylethoxy)Phenyl)-2-(Trifluoromethyl)Benzamide) ()

    • Use : Agricultural fungicide.
    • Key Differences : Simpler structure with a single trifluoromethyl group and isopropoxy substituent.
    • Impact : Demonstrates the importance of trifluoromethyl groups in bioactivity, though the target compound’s ethoxy groups may confer distinct binding interactions .

Pyrrolidinone-Based Derivatives

  • 4-[[(1S,3S)-3-Dimethylaminopyrrolidin-1-yl]Methyl]-N-[4-Methyl-3-[(4-Pyrimidin-5-ylpyrimidin-2-yl)Amino]Phenyl]-3-(Trifluoromethyl)Benzamide () Key Differences: Features a pyrimidine-pyrimidinyl amino group and a dimethylaminopyrrolidine moiety.

Research Implications

  • Ethoxy vs. Methoxy Substitutents : Ethoxy groups in the target compound may enhance metabolic stability compared to methoxy analogs, as seen in .
  • Thiadiazole vs. Pyrrolidinone Linkers: The thiadiazole derivative () exhibits higher PSA, suggesting divergent applications (e.g., solubility-driven vs. target affinity) .
  • Trifluoromethylphenyl Motif : Shared with flutolanil (), this group is critical for bioactivity, though its placement and adjacent substituents dictate specificity .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3,4,5-triethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide, and how can purity be maximized?

  • Methodology :

  • Stepwise Functionalization : Begin with selective etherification of the benzamide core (3,4,5-trihydroxybenzamide) using triethyl orthoformate under acidic conditions to introduce ethoxy groups.
  • Mannich Reaction : Employ a Mannich-type reaction to introduce the (2-oxopyrrolidin-1-yl)methyl moiety, using formaldehyde and pyrrolidin-2-one in anhydrous acetonitrile with catalytic p-toluenesulfonic acid .
  • N-Alkylation : React the intermediate with 3-(trifluoromethyl)phenyl bromide under phase-transfer conditions (e.g., tetrabutylammonium bromide, NaOH/H₂O-CH₂Cl₂) to install the N-aryl group.
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), trifluoromethyl (δ -62 ppm in ¹⁹F NMR), and pyrrolidinone carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ and fragment patterns.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of ethoxy groups) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic and physicochemical properties?

  • Methodology :

  • Lipophilicity Assays : Measure logP values via shake-flask method (octanol/water) to quantify enhanced lipophilicity from the CF₃ group. Compare with non-fluorinated analogs .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The CF₃ group typically reduces oxidative metabolism, extending half-life .
  • Computational Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict permeability (Caco-2/MDCK cell models) and plasma protein binding .

Q. What experimental approaches can resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type-specific effects.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to putative targets (e.g., kinases or GPCRs).
  • Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes (Eurofins Panlabs) to identify confounding interactions .

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute Fukui indices, identifying electrophilic (C=O) and nucleophilic (N-aryl) sites .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO to assess stability of the pyrrolidinone ring under physiological conditions .
  • In Silico Degradation : Use software like SPARC or ADMET Predictor to model hydrolysis pathways (e.g., cleavage of the ethoxy groups at pH < 3) .

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